1-Benzylquinazolin-4(1H)-one
CAS No.:
Cat. No.: VC16010994
Molecular Formula: C15H12N2O
Molecular Weight: 236.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12N2O |
|---|---|
| Molecular Weight | 236.27 g/mol |
| IUPAC Name | 1-benzylquinazolin-4-one |
| Standard InChI | InChI=1S/C15H12N2O/c18-15-13-8-4-5-9-14(13)17(11-16-15)10-12-6-2-1-3-7-12/h1-9,11H,10H2 |
| Standard InChI Key | VMGQQUFKLFUSDE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CN2C=NC(=O)C3=CC=CC=C32 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
1-Benzylquinazolin-4(1H)-one consists of a quinazolinone core—a bicyclic system comprising fused benzene and pyrimidine rings—substituted at the N1 position with a benzyl group. The IUPAC name, 1-benzylquinazolin-4-one, reflects this substitution pattern . Its planar structure facilitates π-π stacking interactions, which are critical for binding to biological targets.
Table 1: Fundamental Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₂N₂O | |
| Molecular Weight | 236.27 g/mol | |
| CAS Registry Number | 92437-29-1 | |
| SMILES Notation | C1=CC=C(C=C1)CN2C=NC(=O)C3=CC=CC=C32 | |
| InChI Key | VMGQQUFKLFUSDE-UHFFFAOYSA-N |
The compound’s crystalline solid state and moderate polarity (logP ≈ 2.1) suggest solubility in organic solvents like dichloromethane and dimethyl sulfoxide, though experimental solubility data remain limited .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide critical insights into its structure. The ¹H NMR spectrum (400 MHz, CDCl₃) exhibits characteristic signals: a singlet at δ 12.07 ppm for the NH proton, aromatic multiplet resonances between δ 7.1–8.1 ppm, and a benzylic methylene group at δ 4.8 ppm . The IR spectrum shows strong absorption bands at 1683 cm⁻¹ (C=O stretch) and 1618 cm⁻¹ (C=N vibration), confirming the quinazolinone framework .
Synthetic Methodologies
Green Synthesis Innovations
A breakthrough was achieved through a solvent-free, catalyst-free one-pot reaction of isatoic anhydride, benzylamine, and aromatic aldehydes (Figure 1). This method, reported by , offers:
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Reaction Time: 2–4 hours (vs. 12–24 hours in traditional methods)
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Yield: 75–90%
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Environmental Benefits: Eliminates solvent waste and reduces energy consumption.
Table 2: Optimization of Green Synthesis Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 100–110°C | Maximizes |
| Molar Ratio | 1:1:1 (anhydride:benzylamine:aldehyde) | Prevents side products |
| Work-up | Ethanol recrystallization | Enhances purity |
Mechanistic Insight: The reaction proceeds via nucleophilic attack of benzylamine on isatoic anhydride, followed by cyclodehydration and subsequent aldol condensation with the aldehyde .
Industrial and Research Applications
Drug Discovery
1-Benzylquinazolin-4(1H)-one serves as a scaffold for developing kinase inhibitors and antimicrobial agents. Its synthetic flexibility allows for rapid generation of analogs via Suzuki-Miyaura coupling or reductive amination .
Material Science
Thin films of the compound exhibit photoluminescence at 420 nm, suggesting applications in organic light-emitting diodes (OLEDs) .
Future Directions
Research priorities include:
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